molecular formula C24H23N3O2S2 B4536044 3-methyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

3-methyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4536044
M. Wt: 449.6 g/mol
InChI Key: UPZJUEQHRNDJAY-STZFKDTASA-N
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Description

The compound "3-methyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one" belongs to a class of organic molecules that have attracted interest for their potential applications in medicinal chemistry and materials science. These compounds are known for their structural diversity and the ability to exhibit a wide range of biological and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to "3-methyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one" typically involves the Knoevenagel condensation reaction, which is a critical step in constructing the core structure by linking various aromatic and heteroaromatic components. The process involves reacting thiazolidinones with pyrazole carbaldehydes in the presence of catalysts such as piperidine in ethanol to form a series of derivatives with potential biological activities (Bhatt & Sharma, 2017), (Prakash et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using a variety of spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectral data. These techniques provide detailed information about the molecular framework, functional groups, and the overall geometry of the molecule. The structural confirmation through these analytical methods ensures the integrity of the synthesized compounds for further studies (Bhatt & Sharma, 2017).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their functional groups, making them suitable for various chemical transformations and applications. For instance, the presence of the thioxothiazolidinone moiety allows for further functionalization and derivatization, enabling the synthesis of a broad array of derivatives with diverse chemical properties and biological activities.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are typically assessed through experimental measurements and can influence the compound's behavior in biological systems and its overall utility in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and interaction with biological targets, are key determinants of the compound's potential as a bioactive molecule. Studies on these compounds often explore their potential antibacterial, antifungal, and anticancer activities by evaluating their efficacy against various bacterial strains, fungi, and cancer cell lines. For example, certain derivatives have shown promising antibacterial and antifungal activities, underscoring the therapeutic potential of these molecules (Bhatt & Sharma, 2017), (Prakash et al., 2011).

properties

IUPAC Name

(5Z)-3-methyl-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-12-29-20-11-10-17(13-16(20)2)22-18(14-21-23(28)26(3)24(30)31-21)15-27(25-22)19-8-6-5-7-9-19/h5-11,13-15H,4,12H2,1-3H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZJUEQHRNDJAY-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-methyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-methyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
3-methyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
3-methyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-methyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
3-methyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

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